Isomaltotetraose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Isomaltotetraose synthesis involves enzymatic methods, notably through the transglycosylation activity of α-glucosidases from microorganisms such as Microbacterium sp., which utilize maltose as a glycosyl donor. Optimized conditions have yielded significant concentrations of isomaltotetraose along with other oligosaccharides (Ojha, Mishra, & Chand, 2015). Another approach involved chemical synthesis strategies, employing ethyl 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-1-thio-α-D-glucopyranoside as a precursor for iterative condensation reactions to produce isomaltotetraose (Koto, Uchida, & Zen, 1972).

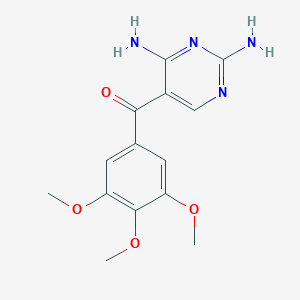

Molecular Structure Analysis

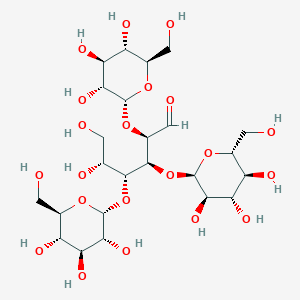

The molecular structure of isomaltotetraose has been elucidated through NMR and mass spectrometry, revealing α-1,6-glycosidic linkages that define its structure. The chemical shift values in 13C NMR confirm the presence of α-1,6 linkages, indicative of its oligosaccharide nature (Ojha, Mishra, & Chand, 2015).

Chemical Reactions and Properties

Isomaltotetraose's reactivity primarily involves enzymatic reactions, including its synthesis through transglycosylation and potential hydrolysis back into smaller sugars. Its structure allows for specific interactions with enzymes, such as α-glucosidases, that recognize the α-1,6-glycosidic linkages (Vetere, Gamini, Campa, & Paoletti, 2000).

Physical Properties Analysis

The physical properties of isomaltotetraose, such as solubility, crystallinity, and melting point, are influenced by its molecular structure. While specific studies on these properties were not found, oligosaccharides like isomaltotetraose generally exhibit good solubility in water, contributing to their application in various aqueous formulations.

Chemical Properties Analysis

Isomaltotetraose exhibits typical chemical properties of oligosaccharides, including reactivity towards glycosidase enzymes and participation in Maillard reactions under certain conditions. Its stability under various conditions, such as pH and temperature, makes it suitable for use in food and pharmaceutical products (Heine et al., 2011).

Applications De Recherche Scientifique

1. Synthesis of Isomaltotetraose

- Application Summary: Isomaltotetraose is synthesized from ethyl 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-1-thio-α-d-glucopyranoside (I–1). The process involves bromination and subsequent condensation with a deacylated derivative of I–1 in nitromethane in the presence of 2,6-lutidine .

- Methods of Application: The synthesis process involves bromination and subsequent condensation with a deacylated derivative of I–1 in nitromethane in the presence of 2,6-lutidine to give the blocked tetrasaccharide (I–4) in a 49% yield .

- Results or Outcomes: The blocked glycosides, I–2, I–4, and I–8, gave isomaltose, isomaltotetraose, and isomaltooctaose respectively after the sequence of unblocking processes: bromolysis, hydrolysis, methanolysis, and hydrogenolysis .

2. Immobilization of Dextranase

- Application Summary: Dextranase is widely used in sugar production, drug synthesis, material preparation, and biotechnology. The immobilization of dextranase using nanomaterials in order to make it reusable, is a hot research topic .

- Methods of Application: The immobilization of purified dextranase was performed using different nanomaterials. The best results were obtained when dextranase was immobilized on titanium dioxide (TiO2), and a particle size of 30 nm was achieved .

- Results or Outcomes: The activity of the immobilized dextranase was >50% even after 7 times of reuse, and 58% of the enzyme was active even after 7 days of storage at 25 °C, indicating the reproducibility of the immobilized enzyme .

3. Hydrolysis of Isomaltotetraose

- Application Summary: Isomaltotetraose is a substrate for the enzyme isomaltase, which hydrolyzes straight-chain α-1,6-glycosidic bonds .

- Methods of Application: The hydrolysis of isomaltotetraose by isomaltase is a biochemical reaction that occurs under specific conditions .

- Results or Outcomes: The activities with isomaltotriose and isomaltotetraose were 3.5% and 0.1%, respectively, demonstrating that isomaltase cannot hydrolyze isomaltopentaose or isomaltohexaose .

4. Structural Analysis of Dextrans

- Application Summary: Dextran hydrolysis by dextranases is applied in the sugar industry and the medical sector, but it also has a high potential for use in structural analysis of dextrans .

- Methods of Application: The product patterns obtained from the incubation of linear as well as O 3- and O 4-branched dextrans with different dextranases were investigated . Genes encoding for dextranases from Bacteroides thetaiotaomicron and Streptococcus salivarius were cloned and heterologously expressed in Escherichia coli .

- Results or Outcomes: For dextranases from Chaetomium sp., Penicillium sp., and Bacteroides thetaiotaomicron, isomaltose was the end product of the hydrolysis from linear dextrans, whereas Penicillium sp. dextranase led to isomaltose and isomaltotetraose .

5. Sugar Production

- Application Summary: The most important application of dextranases, which can hydrolyze isomaltotetraose, is the removal of dextrans during the sugar production process .

- Methods of Application: Dextranases are used to hydrolyze dextrans, converting them into glucose, isomaltose, linear isomalto-oligosaccharides, and, in the case of branched dextrans, branched oligosaccharides .

- Results or Outcomes: This process improves the efficiency of sugar production by reducing the viscosity of the juice and increasing the yield of crystallizable sucrose .

6. Synthesis of Isomaltooctaose

- Application Summary: Isomaltotetraose is used as an intermediate in the synthesis of isomaltooctaose .

- Methods of Application: The synthetic cycle that was used to synthesize isomaltotetraose was repeated once more to synthesize isomaltooctaose .

- Results or Outcomes: The blocked glycosides gave isomaltooctaose after the sequence of unblocking processes: bromolysis, hydrolysis, methanolysis, and hydrogenolysis .

7. Disproportionation Reaction

- Application Summary: Isomaltotetraose can be involved in a disproportionation reaction catalyzed by certain enzymes .

- Methods of Application: The enzyme from Penicillium sp. was found to catalyze a disproportionation reaction when incubated with isomaltotriose .

- Results or Outcomes: Interestingly, isomaltotetraose was not further hydrolyzed by Penicillium sp. dextranase. In contrast, 5 U or more of the enzyme converted isomaltotriose to isomaltose and isomaltotetraose, which demonstrates that the enzyme catalyzes a disproportionation reaction with even-numbered isomalto-oligosaccharides as end products .

8. Enzymatic Fingerprinting

- Application Summary: Isomaltotetraose can be used in enzymatic fingerprinting, a technique used to identify and characterize enzymes .

- Methods of Application: The product patterns obtained from the incubation of linear as well as O 3- and O 4-branched dextrans with different dextranases were investigated .

- Results or Outcomes: For O 3- and O 4-branched dextrans, the fungal dextranases yielded significantly different oligosaccharide patterns than the bacterial enzymes .

9. Synthesis of Related Derivatives

- Application Summary: Isomaltotetraose can be used as an intermediate in the synthesis of related derivatives .

- Methods of Application: The synthetic cycle that was used to synthesize isomaltotetraose was repeated to synthesize its related derivatives .

- Results or Outcomes: The blocked glycosides gave isomaltose, isomaltotetraose, and isomaltooctaose respectively after the sequence of unblocking processes: bromolysis, hydrolysis, methanolysis, and hydrogenolysis .

Orientations Futures

Propriétés

Numéro CAS |

35997-20-7 |

|---|---|

Nom du produit |

Isomaltotetraose |

Formule moléculaire |

C24H42O21 |

Poids moléculaire |

666.6 g/mol |

Nom IUPAC |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |

Clé InChI |

DFKPJBWUFOESDV-KGUZVYKUSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Autres numéros CAS |

104723-76-4 |

Synonymes |

O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)